3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid

β-amino acid peptidomimetic proteolytic stability

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid (CAS 193633-60-2), also known as Boc-(R,S)-3-amino-3-(biphenyl)propionic acid, is a synthetic β-amino acid derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid moiety at the β‑carbon. Its structure incorporates a biphenyl side chain that provides significant hydrophobicity (calculated LogP ≈ 4.47 ) and π‑stacking potential.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 193633-60-2
Cat. No. B068087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid
CAS193633-60-2
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)
InChIKeyZWLSFMKIYINIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid (CAS 193633-60-2): A Boc-Protected β-Amino Acid Building Block for Peptide and NEP Inhibitor Synthesis


3-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid (CAS 193633-60-2), also known as Boc-(R,S)-3-amino-3-(biphenyl)propionic acid, is a synthetic β-amino acid derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the amine and a carboxylic acid moiety at the β‑carbon . Its structure incorporates a biphenyl side chain that provides significant hydrophobicity (calculated LogP ≈ 4.47 ) and π‑stacking potential. The compound is commercially supplied as a racemic (R,S) mixture with a purity of ≥99% (HPLC) and a melting point of 143–150 °C . It serves primarily as a protected building block in solid‑phase and solution‑phase peptide synthesis, as well as an intermediate in the preparation of neutral endopeptidase (NEP) inhibitors .

Why Boc-β-Amino Acids Are Not Interchangeable: The Structural and Physicochemical Distinctions of CAS 193633-60-2


Although numerous Boc‑protected amino acids are available for peptide synthesis, direct substitution of CAS 193633‑60‑2 with generic alternatives introduces critical differences in molecular geometry, lipophilicity, and synthetic compatibility. The compound is a β‑amino acid in which the amino group resides on the β‑carbon, creating a two‑carbon spacer between the amine and the carboxylic acid . This is categorically different from the more common α‑amino acid regioisomer Boc‑biphenylalanine (e.g., CAS 147923‑08‑8), where the amino group is on the α‑carbon. This positional change alters hydrogen‑bonding patterns in peptide backbones, metabolic stability toward proteases, and the conformational preferences of resulting peptidomimetics [1]. Furthermore, the racemic (R,S) nature of the commercial product versus enantiopure alternatives dictates the stereochemical outcome of downstream couplings. Consequently, procurement specifications must explicitly address β‑vs‑α amino acid identity, protecting‑group chemistry, and stereochemical composition.

Quantified Differentiation of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid Against Its Closest Analogs


β-Amino Acid Backbone vs. α-Amino Acid: Impact on Proteolytic Stability and Peptide Conformation

The target compound is a β-amino acid, meaning the amine and carboxylic acid are separated by two carbon atoms (C2–C3) rather than the single‑carbon separation (C2) found in α-amino acids such as Boc‑biphenylalanine (CAS 147923‑08‑8) . Circular dichroism studies on Boc‑protected Bip‑containing dipeptides demonstrated that β-amino acid incorporation significantly alters induced circular dichroism (ICD) signals compared to α-amino acid counterparts, reflecting altered conformational preferences in solution [1]. Specifically, Boc‑Bip‑L‑β3‑HAla‑OMe exhibited a significant ICD, whereas analogous α‑amino acid dipeptides showed different chiroptical signatures [1]. These conformational differences translate into altered proteolytic stability: peptides containing β-amino acids are generally resistant to common proteases that cleave α-peptide bonds [2].

β-amino acid peptidomimetic proteolytic stability circular dichroism Bip method

Biphenyl vs. Monophenyl Hydrophobicity: LogP and Predicted Membrane Partitioning

The biphenyl substituent of CAS 193633‑60‑2 contributes substantially greater lipophilicity than the monophenyl group found in simpler Boc‑β‑amino acids such as Boc‑β‑homophenylalanine. The predicted LogP (octanol‑water partition coefficient) for the target compound is 4.47 , while Boc‑β‑homophenylalanine has a predicted LogP of approximately 2.4–2.8 [1]. This ~2‑log‑unit difference corresponds to a roughly 100‑fold increase in octanol preference, which directly affects passive membrane permeability, plasma protein binding, and non‑specific tissue distribution of peptides incorporating this building block [2].

lipophilicity LogP membrane permeability QSAR biphenyl

Boc vs. Fmoc Protecting Group: Orthogonal Deprotection for Solid‑Phase Peptide Synthesis

The Boc protecting group of CAS 193633‑60‑2 enables acid‑labile deprotection using trifluoroacetic acid (TFA), which is the cornerstone of classical Boc‑SPPS [1]. In contrast, Fmoc‑protected analogs (such as Fmoc‑β‑homobiphenylalanine) require basic conditions (piperidine) for deprotection [2]. This orthogonal chemistry is critical when the target peptide contains acid‑sensitive functionalities (e.g., glycosidic bonds, sulfated tyrosines, or certain phosphorylation motifs) that are incompatible with repetitive TFA treatment [3]. Quantitative comparisons of final peptide purity have shown that Boc‑SPPS can yield 85–95% crude purity for hydrophobic peptide sequences, whereas Fmoc‑SPPS of the same sequences may drop to 60–80% due to aggregation and incomplete deprotection [4].

Boc chemistry Fmoc chemistry solid-phase peptide synthesis orthogonal protection TFA deprotection

Racemic (R,S) vs. Enantiopure (S) Form: Commercial Availability and Cost‑Benefit Analysis

CAS 193633‑60‑2 is commercially supplied as a racemic (R,S) mixture with a purity of ≥99% (HPLC) and a melting point of 143–150 °C . The enantiopure (S)‑enantiomer (CAS 1228561‑10‑1) is also available but at significantly higher cost and often with lower catalog purity (≥95%) . In applications where the stereochemistry at the β‑carbon is not critical—such as early‑stage library synthesis or racemic inhibitor screening—the racemic form provides substantial cost savings. Pricing data indicates the racemate retails at approximately 1,255 CNY/250 mg, whereas enantiopure forms typically command a 3–5× premium . However, for chiral peptidomimetics requiring defined absolute configuration, procurement of the enantiopure form is mandatory [1].

racemic mixture chiral separation enantiopure asymmetric synthesis cost efficiency

NEP Inhibitor Intermediate: Structural Basis for Biphenyl‑Containing Inhibitor Design

The biphenyl β‑amino acid scaffold is central to the pharmacophore of NEP inhibitors. The crystal structure of LBQ657 (the active metabolite of sacubitril) bound to human NEP at 2 Å resolution revealed that the biphenyl moiety occupies the S1′ subsite, forming critical van der Waals contacts and π‑stacking interactions with the enzyme [1]. N‑Phosphonomethyl dipeptides incorporating a 4‑biphenylyl‑β‑alanine residue demonstrated NEP inhibition with IC₅₀ values as low as 1.9 nM [2]. CAS 193633‑60‑2 serves as a direct synthetic precursor to such β‑amino‑δ‑biphenyl‑containing NEP inhibitors, enabling late‑stage diversification at both the N‑terminus (after Boc removal) and the C‑terminus (after carboxylic acid activation) [3].

neutral endopeptidase NEP inhibitor sacubitril LBQ657 structure-based drug design

High‑Impact Application Scenarios for Boc‑(R,S)‑3‑amino‑3‑(biphenyl)propionic Acid (CAS 193633-60-2)


Solid‑Phase Peptide Synthesis of Aggregation‑Prone β‑Peptide Sequences Using Boc Chemistry

When synthesizing hydrophobic peptide sequences containing β‑amino acid residues, employing CAS 193633‑60‑2 in a Boc‑SPPS protocol can mitigate on‑resin aggregation that commonly plagues Fmoc‑based approaches. The acid‑labile Boc group permits repeated TFA deprotection without introducing the bulky Fmoc chromophore, resulting in crude purities 15–25% higher than Fmoc‑SPPS for similar hydrophobic sequences [1]. This directly reduces HPLC purification burden and increases overall yield of the target β‑peptide.

Early‑Stage NEP Inhibitor Fragment‑Based Screening and SAR Exploration

The biphenyl‑β‑amino acid core of CAS 193633‑60‑2 maps directly onto the S1′ binding pocket of NEP, as validated by the 2 Å co‑crystal structure of LBQ657 [2]. After Boc deprotection, the free amine can be acylated or sulfonylated to generate diverse compound libraries. The N‑phosphonomethyl dipeptide approach yielded inhibitors with sub‑nanomolar NEP IC₅₀ values (1.9 nM), demonstrating the potency achievable from this scaffold [3]. Procurement of the racemate enables initial potency screening, with chiral separation or enantioselective synthesis reserved for lead candidates.

Lipophilic β‑Peptidomimetic Design Targeting Intracellular Protein–Protein Interfaces

The high predicted LogP of 4.47 enables passive membrane permeability of β‑peptides incorporating this building block . Medicinal chemists designing cell‑permeable β‑peptidomimetics can exploit the biphenyl moiety for π‑stacking interactions with aromatic residues in hydrophobic binding pockets. Compared to β‑homophenylalanine (LogP ~2.5), the biphenyl analog provides approximately 100‑fold greater lipophilicity, allowing intracellular target engagement without introducing additional pharmacokinetic liabilities [4].

Racemic Crystallization and Chiral Resolution Method Development

As a racemic crystalline solid with a well‑defined melting point of 143–150 °C , CAS 193633‑60‑2 is suitable for chiral resolution studies via diastereomeric salt formation or chiral chromatography. The high purity (≥99% by HPLC) ensures that resolution experiments are not confounded by impurities. Successful resolution provides access to both enantiomers for comparative biological evaluation, enabling determination of eutomer/distomer activity ratios for downstream chiral drug candidate optimization.

Quote Request

Request a Quote for 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.